2-(4-aminophenyl)-N-cyclohexylacetamide
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Description
2-(4-Aminophenyl)-N-cyclohexylacetamide, otherwise known as 4-Aminocyclohexanecarboxamide (ACH), is an organic compound that is widely used in both scientific research and industrial applications. ACH is a highly versatile compound that can be used in a variety of ways, from synthesizing other compounds to studying the effects of drugs on the body.
Scientific Research Applications
Stereolithographic 3D Printing for Drug Delivery
Stereolithography (SLA), a 3D printing technology, has been explored for fabricating drug-loaded tablets with modified-release characteristics, indicating a potential application for creating customized dosage forms of medications, including those containing compounds like "2-(4-aminophenyl)-N-cyclohexylacetamide" (Wang et al., 2016).
Bioactive N-Acylphenolamine Formation
Research has shown that acetaminophen, following deacetylation to its primary amine, can conjugate with arachidonic acid to form bioactive compounds such as N-arachidonoylphenolamine (AM404), suggesting a novel pathway for the metabolism of pharmaceuticals and highlighting the importance of studying various acetamide derivatives (Högestätt et al., 2005).
Synthesis of Bioactive Compounds
The synthesis of carbocyclic and heterocyclic β-aminocarboxylic acids, which have garnered interest due to their presence in natural products and antibiotics, presents a methodological approach to developing pharmacologically interesting compounds. This could potentially include derivatives of "this compound" for antifungal, antibacterial, or analgesic applications (Kiss & Fülöp, 2014).
Chemoselective Acetylation for Antimalarial Drugs
The chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, showcases the potential of specific acetamide derivatives in drug synthesis and the importance of selective chemical modifications (Magadum & Yadav, 2018).
Ugi Reaction for Heterocyclic Compounds
The Ugi four-component condensation method facilitates the synthesis of a wide range of heterocyclic compounds, including those with acetamide groups. This method highlights the versatility of acetamide derivatives in synthesizing complex molecules for pharmaceutical applications (Marcaccini & Torroba, 2007).
properties
IUPAC Name |
2-(4-aminophenyl)-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-12-8-6-11(7-9-12)10-14(17)16-13-4-2-1-3-5-13/h6-9,13H,1-5,10,15H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAYVSVAQUPRBJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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